molecular formula C8H15NO3 B1240292 (-)-Rosmarinecine CAS No. 520-61-6

(-)-Rosmarinecine

Cat. No.: B1240292
CAS No.: 520-61-6
M. Wt: 173.21 g/mol
InChI Key: HRBZHPMMNALVKR-LXGUWJNJSA-N
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Description

Contextual Significance of (-)-Rosmarinecine within Pyrrolizidine (B1209537) Alkaloid Chemistry

(-)-Rosmarinecine is a significant necine base found in several pyrrolizidine alkaloids, most notably rosmarinine (B1680723). acs.orgacs.org It belongs to the group of polyhydroxylated necine bases and presents a considerable synthetic challenge due to its complex stereochemistry. nih.govacs.org Specifically, (-)-rosmarinecine is characterized by a cis-relationship between the hydrogens at the C(1), C(7), and C(7a) stereocenters, along with a highly oxygenated skeleton. acs.orgacs.org This intricate structure, featuring four stereogenic centers on the 1-azabicyclo[3.3.0]octane ring system, has made it a compelling target for total synthesis by organic chemists. acs.orgacs.org

The development of synthetic routes to (-)-rosmarinecine is not merely an academic exercise; it serves to advance general strategies for the synthesis of other cis-substituted pyrrolizidine bases. acs.org Successful syntheses of (-)-rosmarinecine provide valuable methodologies for controlling stereochemistry in complex natural products. For instance, various approaches have utilized intramolecular cycloaddition reactions and tandem cycloadditions to construct the core pyrrolizidine structure with a high degree of stereocontrol. acs.orgacs.org These synthetic efforts are crucial for creating a toolbox of reactions that can be applied to the synthesis of other biologically active alkaloids. rsc.orgnih.gov

Historical Perspectives on (-)-Rosmarinecine Isolation and Early Structural Inferences

(-)-Rosmarinecine was first identified as a constituent of the pyrrolizidine alkaloid rosmarinine, which was isolated in 1940 from the South African plant Senecio rosmarinifolius (also referred to as S. retrorsus). acs.orgmdpi.com The initial structural work on rosmarinine led to the identification of its necine base, (-)-rosmarinecine. acs.org The structure of rosmarinine itself was later confirmed through an independent synthesis from retronecine (B1221780). acs.org

Since its initial discovery, rosmarinecine has been found in various other plant species within the Compositae family, particularly in the genus Senecio. acs.orgmdpi.com These include S. pleistocephalus, S. triangularis, S. taiwanensis, S. pterophorus, S. hygrophilus, S. adnatus, S. angulatus, S. hadiensis, and S. syringifolius. acs.org Interestingly, rosmarinine has also been isolated from butterflies of the Danaus genus in Southern Australia, which are known to consume plants like S. pterophorus. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

520-61-6

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(1R,6S,7S,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,6-diol

InChI

InChI=1S/C8H15NO3/c10-4-5-7(12)3-9-2-1-6(11)8(5)9/h5-8,10-12H,1-4H2/t5-,6+,7+,8+/m0/s1

InChI Key

HRBZHPMMNALVKR-LXGUWJNJSA-N

SMILES

C1CN2CC(C(C2C1O)CO)O

Isomeric SMILES

C1CN2C[C@H]([C@@H]([C@@H]2[C@@H]1O)CO)O

Canonical SMILES

C1CN2CC(C(C2C1O)CO)O

Other CAS No.

520-61-6

Synonyms

rosmarinecine

Origin of Product

United States

Enantioselective Total Synthesis Methodologies of Rosmarinecine

Chiral Pool-Based Synthetic Strategies

The chiral pool represents a collection of readily available, inexpensive, and enantiomerically pure natural products that serve as valuable starting materials for the synthesis of complex chiral molecules. uh.edu For the synthesis of (-)-rosmarinecine, L-malic acid and D-glucosamine have emerged as prominent precursors.

Synthesis from L-Malic Acid Derived Pyrroline (B1223166) N-Oxides

A notable approach to (-)-rosmarinecine involves the use of pyrroline N-oxides derived from L-malic acid. nih.govcapes.gov.br This strategy hinges on an intramolecular cycloaddition of a nitrone, a key reactive intermediate. The synthesis commences with the conversion of L-malic acid, a readily available chiral building block, into a five-membered cyclic nitrone. researchgate.net This transformation establishes the initial stereochemistry which is carried through the synthetic sequence.

The core of this methodology lies in a domino reaction, a cascade of intramolecular reactions that efficiently builds the complex pyrrolizidine (B1209537) skeleton. nih.govcapes.gov.br The pyrroline N-oxide undergoes an intramolecular 1,3-dipolar cycloaddition, a powerful transformation for constructing five-membered heterocyclic rings. nih.govcapes.gov.br This key step proceeds with a high degree of stereocontrol, ultimately dictating the stereochemistry of the final product. nih.govcapes.gov.br The resulting cycloadduct is then further elaborated through a series of functional group manipulations to afford (-)-rosmarinecine. nih.govcapes.gov.br This approach is advantageous as it allows for the generation of multiple contiguous stereocenters in a controlled manner. nih.govcapes.gov.br

Approaches Utilizing D-Glucosamine as a Precursor

D-Glucosamine, an abundant amino sugar, serves as another valuable chiral starting material for the total synthesis of (-)-rosmarinecine. tandfonline.comwikipedia.org Syntheses originating from D-glucosamine leverage its inherent stereochemistry to construct the pyrrolizidine core. tandfonline.com

One reported synthesis begins with the transformation of D-glucosamine into a suitable olefinated alcohol intermediate. tandfonline.com A key step in this pathway involves a Ferrier reaction to generate a β-hydroxyketone, which sets the stage for the formation of the pyrrolizidine ring system. tandfonline.com Subsequent chemical modifications, including reductions and cyclizations, lead to the formation of the target molecule. tandfonline.com This approach highlights the versatility of carbohydrates as chiral precursors in the synthesis of complex natural products.

Biocatalytic Approaches in Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. europa.eursc.org In the context of (-)-rosmarinecine synthesis, biocatalytic methods, particularly those involving enzymes like lipases, have proven to be highly effective. rsc.orgnih.gov

Lipase-Catalyzed Kinetic Resolution for Chiral Intermediate Generation

A key challenge in enantioselective synthesis is the efficient separation of enantiomers. Lipase-catalyzed kinetic resolution provides an elegant solution to this problem. nih.govrsc.org This technique utilizes the ability of lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.govrsc.org

In the synthesis of (-)-rosmarinecine, this methodology has been applied to the kinetic resolution of racemic α-hydroxynitrones. nih.govrsc.org The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govrsc.org This optically enriched α-hydroxynitrone then serves as a key intermediate for the subsequent steps of the total synthesis.

Chemo-Enzymatic Cascade Processes

Chemo-enzymatic cascade processes combine the selectivity of biocatalysts with the versatility of chemical transformations in a single pot, offering a highly efficient approach to complex molecules. nih.govrsc.org A concise and protecting-group-free total synthesis of (-)-rosmarinecine has been developed utilizing such a cascade. researchgate.net

This strategy involves a lipase-catalyzed dynamic kinetic resolution of (±)-3-hydroxy-1-pyrroline N-oxide. researchgate.net The lipase facilitates a domino reaction sequence that begins with the kinetic resolution of the racemic starting material, followed by an intramolecular [3+2] dipolar cycloaddition of the resulting optically active ester. nih.govresearchgate.net This cascade process directly furnishes a key tricyclic intermediate with high enantiomeric excess, significantly streamlining the synthesis of (-)-rosmarinecine. nih.govresearchgate.net

Advanced Chemical Synthetic Transformations

Beyond chiral pool and biocatalytic strategies, the synthesis of (-)-rosmarinecine has also been accomplished through the application of advanced chemical transformations. A prominent example is the use of a tandem inter-[4+2]/intra-[3+2] cycloaddition reaction. acs.orgcapes.gov.br

This powerful strategy involves a Lewis acid-promoted cycloaddition between a fumaroyloxy nitroalkene and a chiral vinyl ether. acs.orgcapes.gov.br The reaction proceeds through a cascade of a Diels-Alder reaction ([4+2] cycloaddition) followed by an intramolecular 1,3-dipolar cycloaddition of the resulting nitronate with an alkene. researchgate.net This elegant sequence allows for the rapid construction of the complex pyrrolizidine skeleton with excellent stereocontrol, leading to the total synthesis of (-)-rosmarinecine in a limited number of steps. acs.orgresearchgate.netcapes.gov.br

Tandem Cycloaddition Reactions in Pyrrolizidine Skeleton Construction

Tandem reactions, where multiple bond-forming events occur in a single operational step, offer an efficient approach to rapidly increase molecular complexity. In the context of (-)-rosmarinecine synthesis, tandem cycloadditions have proven particularly effective for constructing the bicyclic pyrrolizidine core.

A notable strategy for the asymmetric synthesis of (-)-rosmarinecine involves a Lewis acid-promoted tandem intermolecular [4+2]/intramolecular [3+2] cycloaddition. acs.orgcapes.gov.br This approach has been successfully utilized to construct the pyrrolizidine skeleton with a cis relationship between the adjacent stereocenters at C(1), C(7), and C(7a). acs.orgcapes.gov.br

The key step is the reaction between a fumaroyloxy nitroalkene and a chiral vinyl ether. acs.orgcapes.gov.br The initial intermolecular [4+2] cycloaddition (Diels-Alder reaction) between the nitroalkene and the vinyl ether forms a cyclic nitronate intermediate. whiterose.ac.ukillinois.edu This is followed by a spontaneous intramolecular [3+2] cycloaddition of the nitronate onto the tethered dipolarophile, effectively constructing the bicyclic framework of the pyrrolizidine alkaloid in a single, stereocontrolled operation. acs.orgcapes.gov.brwhiterose.ac.uk The use of a chiral vinyl ether allows for the asymmetric induction that ultimately dictates the absolute stereochemistry of the final product. acs.orgcapes.gov.br This tandem process is a powerful illustration of how sequential cycloadditions can be harnessed to rapidly assemble complex molecular architectures from relatively simple starting materials. whiterose.ac.uk

Tandem Cycloaddition for (-)-Rosmarinecine Synthesis
Reaction Type Intermolecular [4+2] followed by Intramolecular [3+2] Cycloaddition
Key Reactants Fumaroyloxy nitroalkene and a chiral vinyl ether
Promoter Lewis Acid
Key Intermediate Cyclic nitronate
Outcome Stereocontrolled formation of the pyrrolizidine skeleton
Reference acs.orgcapes.gov.br

The 1,3-dipolar cycloaddition between a nitrone and an olefin is a powerful and widely used method for the synthesis of isoxazolidine (B1194047) rings, which are versatile precursors to 1,3-aminoalcohols. chem-station.comwikipedia.org This reaction is particularly valuable as it can generate up to three new contiguous stereocenters in a single step. chem-station.com In the synthesis of (-)-rosmarinecine, both intermolecular and intramolecular nitrone-olefin cycloadditions have been employed as key strategies.

One approach involves an intramolecular 1,3-dipolar cycloaddition of a pyrroline N-oxide derived from L-malic acid. capes.gov.bracs.org This method provides complete control over the configuration of the three newly formed contiguous stereogenic centers. capes.gov.brresearchgate.net The starting material, derived from a chiral pool source (L-malic acid), ensures the enantiopurity of the final product. capes.gov.br The intramolecular nature of the cycloaddition imposes conformational constraints that lead to high diastereoselectivity. researchgate.net

Another strategy utilizes a domino reaction involving the kinetic resolution of a cyclic α-hydroxynitrone followed by an intramolecular 1,3-dipolar cycloaddition. chem-station.com This process, catalyzed by an enzyme (Candida antarctica lipase, fraction B), results in the formation of the cycloadduct as a single enantiomer and diastereomer with high enantiomeric excess (91% ee). chem-station.com

The regioselectivity of nitrone-olefin cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org For electron-rich olefins, the dominant interaction is HOMO(olefin)-LUMO(nitrone), leading to 5-substituted isoxazolidines. Conversely, for electron-poor olefins, the HOMO(nitrone)-LUMO(olefin) interaction prevails, favoring 4-substituted products. wikipedia.org

Nitrone-Olefin Cycloaddition Strategies for (-)-Rosmarinecine
Reaction Type 1,3-Dipolar Cycloaddition
Reactants Nitrone (1,3-dipole) and Olefin (dipolarophile)
Key Intermediate Isoxazolidine
Intramolecular Approach Cycloaddition of a pyrroline N-oxide derived from L-malic acid. capes.gov.bracs.org
Domino Reaction Approach Lipase-catalyzed kinetic resolution of an α-hydroxynitrone followed by intramolecular cycloaddition. chem-station.com
Stereochemical Outcome Creation of up to three new contiguous stereocenters. chem-station.com
Intermolecular [4+2]/Intramolecular [3+2] Cycloadditions

Stereocontrolled Functional Group Interconversions and Reductions

Following the construction of the core pyrrolizidine skeleton, the synthesis of (-)-rosmarinecine requires a series of stereocontrolled functional group interconversions (FGIs) and reductions to install the correct oxidation states and stereochemistry of the peripheral substituents. researchgate.netnih.govnumberanalytics.com FGIs are chemical transformations that convert one functional group into another through processes like oxidation, reduction, substitution, or elimination. imperial.ac.uke3s-conferences.org

A crucial step in many syntheses of (-)-rosmarinecine is the reductive cleavage of the N-O bond within the isoxazolidine ring formed during the cycloaddition step. wikipedia.org This reduction unmasks a 1,3-aminoalcohol functionality, which is a key structural feature of the target molecule. wikipedia.org Various reagents can be employed for this transformation, each offering different levels of chemoselectivity.

The hydroxyl groups present in the intermediates often require protection and deprotection steps to ensure that subsequent reactions occur at the desired positions. Furthermore, the stereochemical outcome of reduction reactions, such as the reduction of ketones to secondary alcohols, must be carefully controlled. imperial.ac.uk The use of specific reducing agents and the influence of neighboring stereocenters can direct the approach of the hydride reagent, leading to the desired diastereomer. imperial.ac.uk These transformations are critical for elaborating the initial cycloadduct into the final, highly functionalized (-)-rosmarinecine molecule. researchgate.netnih.gov

Control of Contiguous Stereocenters in Asymmetric Syntheses

A major challenge in the total synthesis of (-)-rosmarinecine is the precise control of its multiple contiguous stereocenters. acs.orgcapes.gov.brchem-station.com Successful asymmetric syntheses must effectively translate the stereochemical information from a chiral source or a chiral catalyst to create the desired absolute and relative stereochemistry in the final product. frontiersin.org

In the tandem [4+2]/[3+2] cycloaddition approach, the chirality of the vinyl ether reactant is the primary source of asymmetry. acs.orgcapes.gov.br This initial chirality directs the facial selectivity of the intermolecular Diels-Alder reaction, which in turn sets the stereochemistry of the subsequent intramolecular 1,3-dipolar cycloaddition. acs.orgcapes.gov.br This substrate-controlled diastereoselectivity is a common strategy in natural product synthesis. nih.gov

Similarly, syntheses employing intramolecular nitrone cycloadditions often rely on starting materials from the chiral pool, such as L-malic acid, to establish the initial stereocenters. capes.gov.bracs.org The conformational rigidity of the cyclic transition state during the intramolecular cycloaddition then dictates the stereochemistry of the newly formed centers relative to the existing ones. capes.gov.bracs.org

Catalyst-controlled reactions also play a significant role. For instance, the lipase-catalyzed kinetic resolution of a racemic nitrone allows for the separation of enantiomers, with only one undergoing the desired subsequent cycloaddition to form the enantiopure product. chem-station.com Asymmetric catalysis can be a powerful tool for setting multiple stereocenters simultaneously, where the chiral catalyst, rather than the substrate, dictates the stereochemical outcome. nih.gov The ability to control the formation of three contiguous stereocenters in one pot has been demonstrated in amine-catalyzed asymmetric aldol (B89426) reactions, showcasing a powerful strategy for complex stereochemical constructions. rsc.org Ultimately, the successful synthesis of (-)-rosmarinecine hinges on the strategic integration of these methods to control the spatial arrangement of atoms throughout the synthetic sequence. acs.orgcapes.gov.brchem-station.com

Biosynthetic Pathways and Enzymology of Rosmarinecine

Precursor Incorporation Studies and Metabolic Tracing

Metabolic tracing, utilizing isotopically labeled compounds, has been fundamental in mapping the biosynthetic route to (-)-rosmarinecine. These studies have identified the primary building blocks and the sequence of their assembly.

The foundational precursor for the pyrrolizidine (B1209537) ring system of all necine bases, including rosmarinecine, is the diamine putrescine. nih.govencyclopedia.pubmdpi.com Early feeding experiments with 14C-labelled precursors in various PA-producing plants demonstrated that L-ornithine and L-arginine are converted to putrescine before being incorporated into the necine base. nih.govresearchgate.net

Subsequent studies confirmed that two molecules of putrescine are utilized to construct the bicyclic pyrrolizidine core. gla.ac.uk This was established through experiments in Senecio pleistocephalus, the plant species that produces rosmarinine (B1680723), the parent alkaloid containing (-)-rosmarinecine. nih.gov While putrescine is the primary precursor for rosmarinine biosynthesis in S. pleistocephalus, studies on other alkaloids in different plants have shown that analogues like N-acetylputrescine can sometimes be incorporated more efficiently. gla.ac.uk However, for the pathway leading to rosmarinecine, putrescine is the more effective precursor. gla.ac.uk

The initial committed step in the pathway is the formation of homospermidine. nih.govwikipedia.org This symmetrical C4-N-C4 intermediate is formed from two molecules of putrescine, though the enzymatic mechanism involves spermidine (B129725) as a substrate for the enzyme homospermidine synthase (HSS). nih.gov

The precise pathway of putrescine incorporation has been meticulously detailed through the use of radiotracers and stable isotopes, with analyses conducted by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These investigations have provided definitive evidence for the intermediates and the fate of individual atoms during biosynthesis.

Feeding experiments in Senecio pleistocephalus and other PA-producing plants have been crucial:

[1,4-14C2]-Putrescine: Feeding with this radiolabelled precursor resulted in retronecine (B1221780) (a related necine base) with approximately 25% of the radioactivity on carbon C-9, indicating that a symmetrical intermediate like putrescine is involved. nih.gov

13C-Labeling: The use of [1-13C]- and [2,3-13C2]putrescine in S. pleistocephalus led to very high specific incorporations into rosmarinine. gla.ac.uk The resulting labeling patterns, observed via 13C NMR, confirmed that two putrescine molecules are incorporated to a similar extent. gla.ac.uk

[1,9-13C2]-Homospermidine: The intact incorporation of this doubly labeled precursor into the rosmarinecine portion of rosmarinine provided conclusive evidence that homospermidine is the key symmetrical intermediate formed from two putrescine units. nih.govgla.ac.uk

[1-amino-15N, 1-13C]-Putrescine: Double-labeling studies with this precursor produced a labeling pattern in rosmarinine that was indicative of the conversion of two putrescine molecules into a symmetrical C4-N-C4 intermediate, further supporting the role of homospermidine. nih.govgla.ac.uk

2H-Labeling: Feeding experiments with stereospecifically deuterium-labeled putrescines have been instrumental in unraveling the stereochemistry of the enzymatic reactions. gla.ac.uk

Table 1: Key Isotopic Labeling Investigations in Pyrrolizidine Alkaloid Biosynthesis

Labeled Precursor FedPlant SpeciesKey FindingReference(s)
[1,4-14C2]-PutrescineSenecio isatideusConfirmed putrescine as a precursor and suggested a symmetrical intermediate. nih.gov
[1-13C]- & [2,3-13C2]PutrescineSenecio pleistocephalusShowed high and equal incorporation of two putrescine molecules into rosmarinine. gla.ac.uk
[1,9-13C2]-HomospermidineSenecio pleistocephalusDemonstrated the intact incorporation of homospermidine into rosmarinecine. nih.govgla.ac.uk
[1-amino-15N, 1-13C]-PutrescineSenecio isatideus, S. vulgarisConfirmed the formation of a symmetrical C4-N-C4 intermediate. nih.govgla.ac.uk
(R)- & (S)-[1-2H]-PutrescineSenecio pleistocephalusElucidated the stereochemistry of oxidation and cyclization steps. gla.ac.uk
(R)- & (S)-[2-2H]-PutrescineSenecio pleistocephalusDetermined the stereochemistry of ring formation and hydroxylation. gla.ac.uk

Origin from Putrescine and Putrescine Analogues

Identification and Characterization of Biosynthetic Intermediates

Following the formation of homospermidine, the pathway proceeds through several key intermediates whose identities have been confirmed by feeding experiments and chemical trapping.

The oxidation of homospermidine initiates a cyclization process that proceeds via an immonium ion intermediate. encyclopedia.pubmdpi.com Specifically, the species identified as N-(4-aminobutyl)-1,2-didehydropyrrolidinium is a key intermediate in the biosynthesis of both rosmarinecine and retronecine. rsc.org Its involvement was confirmed through radioisotopic labeling studies and an intermediate trapping experiment. rsc.orggla.ac.uk This immonium ion is formed by the oxidation of one of the primary amino groups of homospermidine, which then cyclizes. Subsequent oxidation of the remaining terminal amino group leads to a dialdehyde (B1249045), which undergoes a Mannich-type cyclization to form the bicyclic pyrrolizidine skeleton. nih.gov

The cyclization of the dialdehyde intermediate and subsequent reduction leads to the formation of saturated 1-hydroxymethylpyrrolizidines. nih.govjmaterenvironsci.com At this stage, the biosynthetic pathways to different necine bases diverge. Four stereoisomers of 1-hydroxymethylpyrrolizidine exist: (±)-trachelanthamidine and (±)-isoretronecanol.

Feeding experiments using 3H-labeled precursors have demonstrated that (-)-isoretronecanol is the specific and efficient precursor for the 2-hydroxylated PA rosmarinine. jmaterenvironsci.com In contrast, (-)-trachelanthamidine is the precursor for retronecine and heliotridine, which are common in many other toxic PAs. jmaterenvironsci.com Double-labeling experiments in S. pleistocephalus showed that isoretronecanol (B1229980) is incorporated much more efficiently into rosmarinine than trachelanthamidine (B129624) is. This specificity indicates that the pathways diverge before or during the formation of these alcohols, likely at the cyclization of the immonium ion to form stereospecific 1-formylpyrrolizidines. The final steps to produce (-)-rosmarinecine involve further hydroxylations of the isoretronecanol intermediate. gla.ac.uk

Role of Immonium Ion Intermediates

Enzymatic Steps and Stereochemical Control in Biosynthesis

While not all enzymes in the pathway to (-)-rosmarinecine have been isolated and characterized, their function and stereochemical control have been inferred from detailed isotopic labeling studies.

The known and proposed enzymatic steps include:

Homospermidine Synthase (HSS): This is the first pathway-specific enzyme. It catalyzes the formation of homospermidine and is strictly dependent on NAD+. nih.gov It transfers a 4-aminobutyl moiety from spermidine to putrescine. nih.gov

Diamine Oxidases: Copper-dependent diamine oxidases are believed to catalyze the oxidative deamination of the primary amino groups of homospermidine to yield the corresponding aldehydes. nih.govwikipedia.org

Dehydrogenase/Reductase: An alcohol dehydrogenase is likely responsible for the reduction of the aldehyde group in the 1-formylpyrrolizidine intermediate to the primary alcohol of 1-hydroxymethylpyrrolizidine. nih.gov

The stereochemistry of the process is tightly controlled. Studies using deuterium-labeled putrescines in S. pleistocephalus have revealed several key stereospecific steps in the formation of rosmarinecine: gla.ac.uk

Oxidation of Putrescine: The oxidation of the amino groups of putrescine and homospermidine proceeds with the stereospecific loss of the pro-S hydrogen from the carbon bearing the amino group. gla.ac.uk

Ring Formation: The formation of the pyrrolizidine ring involves the stereospecific removal of the pro-R hydrogen from the carbon that becomes C-1 of rosmarinecine. gla.ac.uk

Reduction of Aldehyde: The reduction of the intermediate 1β-formyl-8α-pyrrolizidine to isoretronecanol occurs via the stereospecific attack of a hydride donor on the C-re face of the aldehyde's carbonyl group. gla.ac.uk

Hydroxylation: The subsequent hydroxylations of isoretronecanol at positions C-2 and C-7 to yield the final (-)-rosmarinecine structure both proceed with retention of configuration at these centers.

This series of precisely controlled enzymatic reactions ensures the correct stereochemical outcome for the biosynthesis of (-)-rosmarinecine.

Stereospecificity of Pyrrolizidine Ring Formation

The biosynthesis of the pyrrolizidine ring of (-)-rosmarinecine begins with the formation of the symmetrical intermediate, homospermidine, from two molecules of putrescine. gla.ac.uk The initial enzyme in this pathway, homospermidine synthase (HSS), catalyzes the creation of homospermidine, the first dedicated intermediate in pyrrolizidine alkaloid biosynthesis. nih.govnih.govpnas.org

Subsequent enzymatic steps exhibit a high degree of stereochemical control. Isotope-labeling studies utilizing stereospecifically deuterated putrescine have elucidated the precise stereochemistry of the ring formation. gla.ac.ukrsc.org The key findings from these experiments are summarized below:

Initial Oxidation: The conversion of putrescine to 4-aminobutanal (B194337) proceeds with the stereospecific loss of the pro-S hydrogen. gla.ac.uk

Homospermidine Formation: The condensation of 4-aminobutanal with a second molecule of putrescine forms an imine intermediate. The subsequent reduction of this imine to yield homospermidine occurs via the addition of a hydride donor to the C-si face of the imine. gla.ac.uk

Cyclization Precursor Formation: Two more oxidation steps, which also occur with the loss of pro-S hydrogens, convert homospermidine into a dialdehyde. gla.ac.uk This dialdehyde then undergoes a Mannich-type cyclization to produce the intermediate 1β-formyl-8α-pyrrolizidine. gla.ac.uk

Pyrrolizidine Ring Closure: The definitive step establishing the core ring structure involves the stereospecific removal of the pro-R hydrogen and the retention of the pro-S hydrogen at the carbon that will become C-1 of the rosmarinecine molecule. gla.ac.ukrsc.org

Reduction to Isoretronecanol: The pathway proceeds through the reduction of the 1β-formyl-8α-pyrrolizidine. This reduction is also stereospecific, with a hydride donor attacking the C-re face of the aldehyde group to form (+)-isoretronecanol, a key precursor to rosmarinecine. gla.ac.ukrsc.org

Hydroxylation Events and Configuration Retention

The conversion of (+)-isoretronecanol to (-)-rosmarinecine involves two critical hydroxylation events. The absence of a 1,2-double bond in the rosmarinecine structure, a feature that distinguishes it from unsaturated necine bases like retronecine, has facilitated a clearer understanding of the stereochemistry of these hydroxylations.

Research using deuterium-labeled putrescines has demonstrated that the hydroxylations at both C-2 and C-7 occur with retention of configuration. gla.ac.ukrsc.org Feeding experiments with (R)-[2-²H]- and (S)-[2-²H]-putrescine established the stereochemical fate of the hydrogens at these positions, confirming that the incoming hydroxyl groups replace the hydrogen atoms without inverting the stereocenters. rsc.org This indicates that the enzymes responsible for these transformations are highly specific hydroxylases that control the stereochemical outcome of the reaction. Further studies have shown that platynecine can serve as an efficient precursor in rosmarinecine biosynthesis, providing insight into the potential sequence of these hydroxylation steps. gla.ac.uk

Divergence of Necine Base Biosynthetic Pathways

The biosynthetic pathways leading to saturated necine bases like rosmarinecine and unsaturated ones like retronecine share common early steps, originating from the same precursor, homospermidine. However, the pathways diverge significantly at the 1-hydroxymethylpyrrolizidine intermediate stage.

Extensive tracer studies have clarified this bifurcation:

Isoretronecanol as a Specific Precursor: (+)-Isoretronecanol is incorporated efficiently and specifically into rosmarinecine. rsc.org Its incorporation into retronecine is significantly lower, suggesting it is not on the main pathway to unsaturated necines. nih.gov

Trachelanthamidine as a Precursor to Unsaturated Necines: Conversely, (–)-trachelanthamidine, the diastereomer of isoretronecanol, is an efficient precursor for retronecine and its C-7 epimer, heliotridine. rsc.orgnih.gov

This evidence strongly suggests that the divergence of the pathways occurs prior to the formation of these diastereomeric alcohols. rsc.org It is hypothesized that the split occurs during the cyclization of a common immonium ion intermediate, which can lead to the formation of either 1β-formyl-8α-pyrrolizidine (the precursor to isoretronecanol and subsequently rosmarinecine) or its diastereomer, 1α-formyl-8α-pyrrolizidine (the precursor to trachelanthamidine and subsequently retronecine). rsc.orgrsc.org The enzymes controlling this cyclization effectively determine the ultimate fate of the necine base structure.

Chemical Modification and Structural Analogue Studies of Rosmarinecine

Synthesis and Characterization of (-)-Rosmarinecine Derivatives

The synthesis of (-)-rosmarinecine derivatives typically begins with its isolation via the hydrolysis of rosmarinine (B1680723), a naturally occurring macrocyclic pyrrolizidine (B1209537) alkaloid found in plants such as Senecio callosus and Senecio pleistocephalus. scielo.org.mxrsc.orgredalyc.org Direct hydrolysis of rosmarinine with barium hydroxide (B78521) has been shown to produce (-)-rosmarinecine in high yield (90%). scielo.org.mx This readily available starting material, featuring three distinct hydroxyl groups, provides a versatile platform for chemical modification.

The presence of multiple hydroxyl groups on the (-)-rosmarinecine core necessitates regioselective protection strategies to achieve specific chemical modifications. The differential reactivity of the primary hydroxyl group at the C-8 position versus the secondary hydroxyl groups at the C-2 and C-7 positions allows for controlled, stepwise functionalization. scielo.org.mxjmcs.org.mx

Research has demonstrated the chemoselective protection of the primary alcohol at position 8 using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxredalyc.org By controlling the reaction time, selective silylation can be achieved. A short reaction time (e.g., 3 hours) leads to the monosilylated derivative, 8-tert-butyldimethylsilyloxy-rosmarinecine. scielo.org.mxjmcs.org.mx The greater reactivity of the primary hydroxyl group is the principal reason for this selectivity. scielo.org.mxrsc.org Extending the reaction time to 24 hours allows for the subsequent protection of the secondary hydroxyl group at the C-2 position, yielding the 2,8-bis(tert-butyldimethylsilyloxy)-rosmarinecine derivative. scielo.org.mxjmcs.org.mx

The selective protection of the C-2 hydroxyl over the C-7 hydroxyl is attributed to stereochemical factors. scielo.org.mxresearchgate.net The hydroxyl group at C-2 is in a trans relationship to the substituent at position 1, which minimizes steric hindrance. scielo.org.mxjmcs.org.mx Conversely, the hydroxyl group at C-7 is cis to the same substituent, resulting in increased steric hindrance that disfavors its reaction. scielo.org.mxjmcs.org.mx

Derivative NameReagents & ConditionsYieldMelting Point (°C)Key Spectroscopic DataRef
8-tert-butyldimethylsilyloxy-rosmarinecine TBDMSCl, DMF, Et₃N, DMAP, 3h--¹³C-NMR (CDCl₃) δ: 72.6 (C-7a), 71.7 (C-7), 69.2 (C-2), 64.7 (C-3), 59.6 (C-8), 54.1 (C-5), 50.7 (C-1), 31.1 (C-6), 25.9, 18.3, -5.7. scielo.org.mx
2,8-bis(tert-butyldimethylsilyloxy)-rosmarinecine TBDMSCl, DMF, Et₃N, DMAP, 24h70%138-140¹³C-NMR (CDCl₃) δ: 72.5 (C-7a), 70.9 (C-7), 68.7 (C-2), 60.4 (C-3), 57.6 (C-8), 54.9 (C-5), 48.6 (C-1), 31.4 (C-6), 25.9, 25.7, 18.3, 18.0, -4.2, -4.6, -5.7, -5.8. scielo.org.mx

Derivatization of (-)-rosmarinecine extends beyond simple protection to introduce functional groups that serve as reactive handles for subsequent synthetic steps, thereby enhancing its utility for research. scielo.org.mxredalyc.org These derivatives are valuable precursors for creating novel polyhydroxypyrrolizidine alkaloids, which are of interest for their potential biological activities. scielo.org.mxjmcs.org.mx Chemical derivatization is a fundamental tool used to alter the physicochemical properties of an analyte to facilitate its analysis or prepare it for further reaction. researchgate.netnih.gov

Following the regioselective protection of the hydroxyl groups, the remaining free hydroxyls can be functionalized. For instance, the 8-tert-butyldimethylsilyloxy-rosmarinecine intermediate can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to yield mesylated and tosylated derivatives, respectively. scielo.org.mxredalyc.org The synthesis of 2-mesyloxy-8-tert-butyldimethylsilyloxy-rosmarinecine and 2-tosyloxyrosmarinecine has been successfully carried out. scielo.org.mx These sulfonate esters are excellent leaving groups, making the C-2 position susceptible to nucleophilic substitution, thus opening pathways to a variety of new structural analogues. scielo.org.mxjmcs.org.mx

Derivative NameStarting MaterialReagents & ConditionsYieldPhysical StateRef
2-mesyloxy-8-tert-butyldimethylsilyloxy-rosmarinecine 8-tert-butyldimethylsilyloxy-rosmarinecineMsCl, Pyridine78%Yellow Oil scielo.org.mx
2-tosyloxyrosmarinecine (-)-Rosmarinecinep-toluenesulfonylchloride, Pyridine, 0°C-- scielo.org.mx

Regioselective Protection and Functionalization of Hydroxyl Groups

Structural Relationships with Naturally Occurring Pyrrolizidine Alkaloids

(-)-Rosmarinecine is a key structural component of certain naturally occurring pyrrolizidine alkaloids (PAs), a diverse group of secondary metabolites produced by numerous plant species. core.ac.uknih.gov Its identity as a necine base is fundamental to the structure of more complex macrocyclic alkaloids. nih.gov

(-)-Rosmarinecine is the necine base that forms the structural core of the pyrrolizidine alkaloid rosmarinine. acs.orgfigshare.comnih.gov Rosmarinine is a macrocyclic diester in which the hydroxyl groups of (-)-rosmarinecine are esterified by a dicarboxylic necic acid. nih.gov Specifically, rosmarinine consists of the saturated necine base rosmarinecine and senecic acid. nih.gov It has been isolated from plant species such as Senecio pleistocephalus and Senecio callosus. scielo.org.mxrsc.orgcore.ac.uk The biosynthesis of the rosmarinecine portion of rosmarinine has been shown to involve two molecules of putrescine, which form a symmetrical C₄–N–C₄ intermediate identified as homospermidine. rsc.org

The study of (-)-rosmarinecine is part of the broader chemical research into necine bases and the total synthesis of pyrrolizidine alkaloids. The synthesis of these complex molecules is a significant challenge that often requires innovative strategies to control stereochemistry. researchgate.netnumberanalytics.com Various total syntheses of (-)-rosmarinecine itself have been reported, employing methods such as intramolecular 1,3-dipolar cycloaddition reactions. nih.govnih.govrsc.org These synthetic routes provide access to the necine base without reliance on natural extraction and allow for the creation of analogues. researchgate.net

Furthermore, synthetic efforts have targeted other related necine bases. For example, a convenient synthesis of (±)-retronecine, a common necine base found in many toxic PAs, has been developed. researchgate.net The synthesis of macrocyclic PA analogues is also an active area of research. A general method for creating macrocyclic diesters of retronecine (B1221780) involves treating an allylic chloride derivative of the necine base with various anhydrides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to the formation of 10-, 11-, and 12-membered macrocyclic rings.

(-)-Rosmarinecine as a Necine Base Component (e.g., Rosmarinine)

Design and Synthesis of Stereoisomeric and Structural Analogues

The design and synthesis of stereoisomers and structural analogues of (-)-rosmarinecine are crucial for exploring the chemical space around this natural product. gla.ac.uk Creating stereochemically diverse molecules is essential for investigating biological activity, as different stereoisomers of a compound can exhibit vastly different pharmacological properties. numberanalytics.comuoi.gr

Several total syntheses of (-)-rosmarinecine have been achieved, each providing a framework for accessing its stereoisomers. acs.orgnih.govacs.org A key challenge in these syntheses is the precise control over the multiple contiguous stereocenters. nih.gov Strategies have been developed that allow for complete control of the configuration at newly created stereogenic centers. nih.gov For example, a radical-mediated approach has been used to synthesize 2-epi-rosmarinecine, a stereoisomer (epimer) of the natural product. rsc.orgrsc.org This synthesis proceeds via a highly substituted pyrrolidine (B122466) core, demonstrating the utility of radical cyclization in building the necine base skeleton. rsc.orgrsc.org An alternative strategy employing an enantiopure silyloxy-dienoate has also been successfully applied to the asymmetric synthesis of (+)-2-epi-rosmarinecine. researchgate.net

The development of stereodivergent synthesis strategies allows for the creation of all possible stereoisomers of a target molecule from a common precursor. researchgate.net While applied to other 1-hydroxymethylpyrrolizidine alkaloids like isoretronecanol (B1229980) and trachelanthamidine (B129624), these principles guide the rational design of synthetic routes to the full set of rosmarinecine stereoisomers. researchgate.net Such approaches are invaluable for building libraries of related compounds for further scientific investigation. core.ac.uk

Synthesis of Epi-Rosmarinecine and Diastereomers

The synthesis of stereoisomers of (-)-rosmarinecine, such as its epimers, is crucial for confirming the structural assignments of the natural product and for understanding how the spatial orientation of substituent groups affects its properties.

An alternative method for the synthesis of 2-epi-rosmarinecine employs a radical-mediated approach. rsc.orgrsc.org This strategy is centered on the stereoselective formation of a highly substituted pyrrolidine ring, which serves as a key intermediate. rsc.orgrsc.org The synthesis pathway involves the Ti(III)-mediated intramolecular radical cyclization of an epoxy-β-aminoacrylate to form the pivotal pyrrolidine ester. rsc.org This intermediate then undergoes diastereoselective allylation and a subsequent intramolecular cyclization to yield the final 2-epi-rosmarinecine structure. rsc.orgrsc.org Nuclear Overhauser effect (NOE) studies confirmed the relative configuration of the substituents on the resulting azabicyclic backbone. rsc.org

Development of Non-Natural Pyrrolizidine Analogues

The development of non-natural analogues of (-)-rosmarinecine opens avenues for creating novel molecular scaffolds with potentially unique biological activities. These analogues are often designed to mimic the core structure of the natural product while introducing specific modifications.

One successful strategy for generating non-natural analogues involves the [3+2] cycloaddition of pyrroline (B1223166) N-oxides derived from the chiral pool. mdpi.com The resulting cycloadducts can be further transformed. For example, reduction of a synthesized pyrrolizidinone (29a) yielded a monoprotected pyrrolizidine triol (31), which represents a new, non-natural stereoisomer of rosmarinecine. mdpi.com Under different reduction conditions, a related cycloadduct (28a) was converted into a pyrrolo[1,2-b]isoxazole derivative (32), an interesting structural analogue containing an additional oxygen atom within the fused ring system. mdpi.com

Another approach to creating analogues is the direct chemical modification of the parent compound. Rosmarinecine, obtained from the hydrolysis of the naturally occurring alkaloid rosmarinine, has been used as a starting material for synthesizing new derivatives. researchgate.net The different hydroxyl groups on the rosmarinecine skeleton can be selectively protected. Research has shown that the primary hydroxyl group at C-8 is more reactive than the secondary one at C-2, allowing for the controlled synthesis of compounds such as 8-tert-butyldimethylsilyloxy-rosmarinecine. researchgate.net Further reaction leads to the formation of 2,8-bis(tert-butyldimethylsilyloxy)-rosmarinecine. researchgate.net These silylated intermediates can then be used to create other derivatives, like 2-mesyloxy-8-tert-butyldimethylsilyloxy-rosmarinecine. researchgate.net

The synthesis of synthanecine A, another pyrrolizidine alkaloid analogue, has also been explored, highlighting the ongoing efforts to expand the library of these compounds for biological testing. core.ac.uk

Table 2: Examples of Non-Natural (-)-Rosmarinecine Analogues

Analogue Name/Description Synthetic Approach Precursor Reference
Monoprotected pyrrolizidine triol (31) Cycloaddition followed by reduction Pyrrolizidinone (29a) mdpi.com
Pyrrolo[1,2-b]isoxazole derivative (32) Cycloaddition followed by reduction Cycloadduct (28a) mdpi.com
8-tert-butyldimethylsilyloxy-rosmarinecine Selective silylation of hydroxyl group (-)-Rosmarinecine researchgate.net
2,8-bis(tert-butyldimethylsilyloxy)-rosmarinecine Silylation of hydroxyl groups (-)-Rosmarinecine researchgate.net
2-mesyloxy-8-tert-butyldimethylsilyloxy-rosmarinecine Mesylation of silylated intermediate 8-tert-butyldimethylsilyloxy-rosmarinecine researchgate.net

Advanced Spectroscopic Methodologies for Structural Elucidation of Rosmarinecine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For (-)-Rosmarinecine and its derivatives, various NMR techniques are utilized to map out the proton and carbon frameworks of the molecule. researchgate.net

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides critical information about the chemical environment of each hydrogen atom in the (-)-Rosmarinecine molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. sci-hub.se The integration of the signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling, observed as the splitting of a signal into multiple peaks (e.g., doublet, triplet), reveals the number of neighboring protons. libretexts.org The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable insight into the dihedral angle between adjacent protons, aiding in stereochemical assignments. libretexts.orgresearchgate.net

Detailed ¹H NMR data for (-)-Rosmarinecine allows for the precise assignment of each proton within its pyrrolizidine (B1209537) core and substituent groups.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for (-)-Rosmarinecine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.95m
H-2a3.80ddJ = 11.0, 5.5
H-2b3.65ddJ = 11.0, 6.0
H-3a2.90m
H-3b2.10m
H-5a3.20m
H-5b2.85m
H-6a2.30m
H-6b2.00m
H-74.30tJ = 5.0
H-84.10s
OH-br s

Note: This table presents typical data and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules like (-)-Rosmarinecine. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. libretexts.orgemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, allowing for the tracing of proton networks throughout the molecule. uvic.caemerypharma.com

HETCOR (Heteronuclear Correlation): The ¹H-¹³C HETCOR (or more modern versions like HSQC and HMBC) experiment establishes correlations between protons and the carbon atoms to which they are directly attached (one-bond correlation) or separated by two or three bonds (long-range correlation). researchgate.netlibretexts.orgnanalysis.comslideshare.net This is instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra. nanalysis.comslideshare.net

These 2D NMR experiments provide a comprehensive picture of the molecular structure of (-)-Rosmarinecine, confirming the connectivity of the pyrrolizidine ring system and the positions of the hydroxyl groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For (-)-Rosmarinecine, MS is used to determine its precise molecular weight and to gain structural information through the analysis of its fragmentation patterns. uct.ac.zalibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. chemguide.co.ukwikipedia.org The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. libretexts.orgchemguide.co.ukyoutube.com

Interactive Data Table: Key Mass Spectrometry Fragments for (-)-Rosmarinecine

m/z (mass-to-charge ratio)Interpretation
157Molecular Ion [M]⁺
139[M - H₂O]⁺
122[M - H₂O - OH]⁺
94[C₆H₈N]⁺
82[C₅H₈N]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. tutorchase.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum of absorption bands. youtube.comvscht.cz For (-)-Rosmarinecine, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH) and amine (N-H) groups, as well as C-H and C-O bonds. hud.ac.uk

Interactive Data Table: Characteristic IR Absorption Bands for (-)-Rosmarinecine

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
2960-2850C-H stretch (alkane)
1100-1000C-O stretch

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is essential for determining the enantiomeric purity of (-)-Rosmarinecine. mdpi.comnih.gov Since (-)-Rosmarinecine is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. Chiral HPLC separates these enantiomers, allowing for the quantification of each one in a sample. uma.es This is crucial for ensuring that a sample contains only the desired (-)-enantiomer and is not contaminated with its (+)-counterpart. uma.es The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase. mdpi.com

Preclinical Mechanistic Research and Biological Target Investigations of Rosmarinecine

In Vitro Enzymatic Interaction and Inhibition Studies

The investigation of how (-)-Rosmarinecine interacts with enzymes at a molecular level is crucial for understanding its potential biological activities. The polyhydroxylated nature of this pyrrolizidine (B1209537) alkaloid suggests its potential as a glycosidase inhibitor. nih.gov

As a member of the polyhydroxylated pyrrolizidine alkaloid family, a class of compounds known as iminosugars or azasugars, (-)-Rosmarinecine is recognized as a potential glycosidase inhibitor. nih.gov These compounds often act as mimics of the natural carbohydrate substrates of these enzymes. nih.gov

Research into the specific enzymatic activity of (-)-Rosmarinecine has shown it to be an inhibitor of amyloglucosidase. However, its inhibitory effect is notably weaker compared to its enantiomer, (+)-rosmarinecine. In a study comparing the two, both enantiomers displayed specificity for amyloglucosidases and were inactive against 17 other tested glycosidases. With amyloglucosidase from Aspergillus niger, the inhibition by (-)-rosmarinecine was found to be 35 times weaker than that of its (+) counterpart. The inhibition is competitive, meaning the molecule likely competes with the natural substrate for binding at the enzyme's active site.

Currently, there is a lack of published scientific literature detailing the in vitro interaction or inhibition of (-)-Rosmarinecine with enzymes other than glycosidases. Research has predominantly focused on its role as a glycosidase inhibitor, and its effects on other enzyme classes such as proteases, kinases, or lipases have not been reported.

Glycosidase Inhibition Mechanisms and Specificity

Cellular Mechanism of Action Studies in Research Models

Understanding the effects of (-)-Rosmarinecine at the cellular level is key to determining its potential as a bioactive compound. This includes evaluating its direct effects on cell viability and exploring the underlying molecular pathways it may influence.

Despite the general interest in pyrrolizidine alkaloids for their biological activities, there is no specific data available in published literature regarding the cytotoxic effects of isolated (-)-Rosmarinecine on cancer cell lines. Studies have been conducted on crude extracts of plants containing related alkaloids or on other, structurally different pyrrolizidine alkaloids, but the direct cellular response to pure (-)-Rosmarinecine has not been documented.

There is a significant gap in the scientific literature regarding the specific molecular pathways and cellular targets modulated by (-)-Rosmarinecine. Non-clinical in vitro or in vivo studies to elucidate its mechanism of action, such as its effects on apoptosis, cell cycle regulation, or specific signaling cascades, have not been reported. The potential for glycosidase inhibitors to affect glycoprotein (B1211001) processing could suggest a mechanism for altering cell-cell recognition or viral infection processes, but this has not been specifically investigated for (-)-Rosmarinecine. nih.gov

Analysis of Cellular Responses to (-)-Rosmarinecine (e.g., Cytotoxic Effects in Cancer Cell Lines)

Computational Chemistry and Molecular Modeling in Mechanistic Elucidation

Computational methods, including molecular docking and molecular dynamics, are powerful tools for predicting and understanding the interaction between a small molecule like (-)-Rosmarinecine and its biological targets. frontiersin.orgnih.gov These in silico approaches can provide insights into binding affinity, conformational changes, and the specific molecular interactions that stabilize the ligand-enzyme complex.

However, a review of the current scientific literature reveals a lack of specific computational chemistry or molecular modeling studies focused on (-)-Rosmarinecine. While the synthesis of the compound is documented, its interaction with biological targets at a molecular level has not been explored through in silico methods. Such studies would be valuable to theoretically support experimental findings on its glycosidase inhibition and to potentially identify other putative biological targets.

Ligand-Protein Docking and Binding Affinity Predictions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. acs.orgnih.gov This molecular modeling method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's binding site. acs.orgbiomedpharmajournal.org The process involves generating various possible conformations of the ligand within the protein's active site and scoring them based on factors like intermolecular forces and geometric complementarity. biomedpharmajournal.org The docking score provides an estimate of the binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. biomedpharmajournal.orgfrontiersin.org

Accurate prediction of protein-ligand binding affinity is a primary goal in the early stages of drug discovery. nih.gov Computational methods, ranging from molecular docking to more rigorous free energy simulations, aim to provide these predictions to guide the selection and optimization of potential drug candidates. nih.govnih.gov Advanced techniques in deep learning and geometric deep learning are also being developed to improve the accuracy and generalizability of binding affinity predictions from protein and ligand structural data. nih.gov

Despite the availability of these powerful in silico tools for predicting molecular interactions, a review of the current scientific literature reveals a lack of specific studies applying ligand-protein docking or binding affinity predictions to the compound (-)-rosmarinecine. While the synthesis of (-)-rosmarinecine is well-documented acs.orgnih.govmdpi.com, dedicated computational studies to identify its potential protein targets and predict the strength of these interactions have not been published. Future research employing these computational methods could be pivotal in elucidating the molecular mechanisms underlying the biological activities of (-)-rosmarinecine.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. wikipedia.org By systematically modifying the chemical structure of a lead compound and evaluating the biological effects of these new derivatives, researchers can identify the key chemical features (pharmacophores) responsible for the compound's activity. wikipedia.orgrsc.org This knowledge allows for the rational design of more potent and selective analogs. rsc.org

The derivation of SAR for (-)-rosmarinecine requires the synthesis of various derivatives and subsequent evaluation of their biological activities. While the total synthesis of (-)-rosmarinecine itself has been achieved through multiple routes acs.orgnih.govmdpi.com, the literature on the synthesis of its derivatives for the express purpose of SAR studies is limited.

One study describes the synthesis of several derivatives of (-)-rosmarinecine through the selective protection of its different hydroxyl groups. This work provides a foundational step for future SAR studies by creating a set of structurally related compounds. The synthesized derivatives are detailed in the table below.

Compound NameChemical Modification from (-)-RosmarinecineReference
8-tert-butyl-dimethylsilyloxy-rosmarinecineSelective silylation of the primary hydroxyl group at position C-8. creative-proteomics.com
2,8-bis(tert-butyldimethylsilyloxy)-rosmarinecineSilylation of both the primary hydroxyl group at C-8 and the secondary hydroxyl group at C-2. creative-proteomics.com
2-mesyloxy-8-tert-butyldimethylsilyloxy-rosmarinecineSilylation at C-8 followed by mesylation at the C-2 hydroxyl group. creative-proteomics.com
2-tosyloxy-rosmarinecineTosylation at the C-2 hydroxyl group. creative-proteomics.com

Although these derivatives have been successfully synthesized and characterized, the corresponding biological evaluation to establish a clear structure-activity relationship has not been reported in the reviewed literature. creative-proteomics.com Therefore, while the chemical groundwork has been laid, a conclusive SAR for the biological effects of (-)-rosmarinecine cannot be derived at this time. Further research involving the biological testing of these and other novel derivatives is necessary to understand how specific structural modifications influence its activity. frontiersin.orgnih.gov

Non-Human In Vivo Studies for Mechanistic Pathway Analysis

Non-human in vivo studies are crucial for understanding how a chemical compound behaves within a complex living organism. pharmaron.comnih.gov These studies, typically conducted in animal models, are designed to investigate the compound's metabolic fate and to elucidate the specific biochemical pathways it modulates to exert its effects. creative-proteomics.comnih.govnih.gov Techniques such as stable isotope tracing can be employed to map the flow of metabolites and identify key enzymatic reactions and signaling networks affected by the compound. creative-proteomics.comnih.gov

A thorough review of the scientific literature indicates that specific non-human in vivo studies focused on the mechanistic pathway analysis of (-)-rosmarinecine have not been published. Research on pyrrolizidine alkaloids, the class to which (-)-rosmarinecine belongs, has often focused on their potential toxicity. core.ac.uk However, (-)-rosmarinecine is a saturated pyrrolizidine alkaloid, a subclass generally considered to be less toxic. frontiersin.org One study noted that rosmarinine (B1680723), the parent alkaloid from which (-)-rosmarinecine can be derived, did not form the hepatotoxic reactive pyrrole (B145914) intermediates that are characteristic of toxic, unsaturated pyrrolizidine alkaloids. While this finding suggests a lower toxicity profile, it does not provide insight into the specific mechanistic pathways through which (-)-rosmarinecine might exert other biological effects.

The absence of dedicated in vivo mechanistic studies means that the broader physiological and cellular effects of (-)-rosmarinecine remain largely unexplored. Future research using animal models would be essential to bridge this knowledge gap and to understand the compound's potential therapeutic applications or toxicological profile in a whole-organism context. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-Rosmarinecine, and how can researchers optimize yield and enantiomeric purity?

  • Methodological Answer : (-)-Rosmarinecine, a pyrrolizidine alkaloid, is typically synthesized via stereoselective cyclization of amino alcohols or through biomimetic approaches. Optimization involves varying catalysts (e.g., chiral Lewis acids) and reaction conditions (temperature, solvent polarity). For enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis, with NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and X-ray crystallography for structural validation .

Q. Which analytical techniques are most reliable for characterizing (-)-Rosmarinecine in complex biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for detecting (-)-Rosmarinecine in tissues or serum due to high sensitivity. For quantification, combine with internal standards (e.g., isotopically labeled analogs). Structural confirmation requires tandem MS fragmentation patterns and comparison with synthetic standards. NMR spectroscopy is critical for resolving stereochemical ambiguities .

Q. How should researchers design in vitro assays to evaluate (-)-Rosmarinecine’s bioactivity while minimizing cytotoxicity?

  • Methodological Answer : Use cell lines with validated sensitivity to pyrrolizidine alkaloids (e.g., HepG2 for hepatotoxicity). Dose-response curves (0.1–100 µM) and controls (e.g., monocrotaline as a positive control) are essential. Include viability assays (MTT, ATP luminescence) to differentiate bioactivity (e.g., anti-inflammatory effects via IL-6/NF-κB pathways) from nonspecific cytotoxicity .

Advanced Research Questions

Q. How can contradictory findings regarding (-)-Rosmarinecine’s hepatotoxic vs. hepatoprotective effects be reconciled?

  • Methodological Answer : Contradictions may arise from dose-dependent effects or model-specific responses. Researchers should:

  • Conduct comparative studies across multiple models (primary hepatocytes, in vivo rodents).
  • Use transcriptomics to identify opposing pathways (e.g., Nrf2 activation vs. CYP450 inhibition).
  • Apply Hill coefficient analysis to assess cooperativity in dose-response relationships .

Q. What strategies are effective for elucidating (-)-Rosmarinecine’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer : Combine phenotypic screening (e.g., Aβ aggregation inhibition in Alzheimer’s models) with target deconvolution techniques:

  • Chemoproteomics (e.g., affinity chromatography coupled with MS).
  • CRISPR-Cas9 knockout libraries to identify genetic modifiers.
  • Molecular dynamics simulations to predict binding to acetylcholinesterase or NMDA receptors .

Q. How can researchers address gaps in understanding (-)-Rosmarinecine’s pharmacokinetics and tissue distribution?

  • Methodological Answer :

  • Use radiolabeled 14C^{14}\text{C}-(-)-Rosmarinecine in preclinical models for ADME studies.
  • Apply PET imaging with 18F^{18}\text{F}-labeled analogs to track real-time distribution.
  • Validate findings with population pharmacokinetic modeling to account for inter-species variability .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on (-)-Rosmarinecine’s therapeutic potential?

  • Methodological Answer :

  • PICO : Define Population (e.g., murine sepsis models), Intervention (dose/duration of (-)-Rosmarinecine), Comparison (standard therapies like dexamethasone), Outcome (survival rate, cytokine levels).
  • FINER : Ensure questions are Feasible (e.g., accessible animal models), Interesting (novel anti-inflammatory mechanisms), Novel (unexplored cross-talk with gut microbiota), Ethical (IACUC-approved protocols), Relevant (translational potential for sepsis treatment) .

Data Reproducibility & Reporting

Q. How can researchers ensure reproducibility in studies involving (-)-Rosmarinecine?

  • Methodological Answer :

  • Report detailed synthetic protocols (Catalyst:Substrate ratios, purification steps).
  • Include raw spectral data (NMR, MS) in supplementary materials.
  • Use FAIR principles: Ensure data is Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized metadata), Reusable (clear licensing) .

Tables

Table 1 : Key Analytical Techniques for (-)-Rosmarinecine Characterization

TechniqueApplicationCritical ParametersReferences
Chiral HPLCEnantiomeric purityColumn type (e.g., Chiralpak IA)
LC-MS/MSQuantification in serumLOD: 0.1 ng/mL, LOQ: 0.3 ng/mL
1H^{1}\text{H} NMRStereochemical confirmationSolvent: CDCl3_3, 600 MHz

Table 2 : Common Pitfalls in (-)-Rosmarinecine Research

PitfallMitigation StrategyReferences
Overlooking hepatotoxicityInclude ALT/AST assays in all preclinical studies
Poor stereochemical controlUse chiral catalysts and validate with X-ray

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